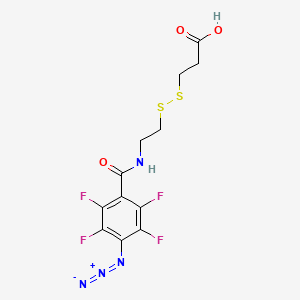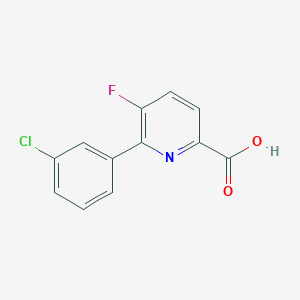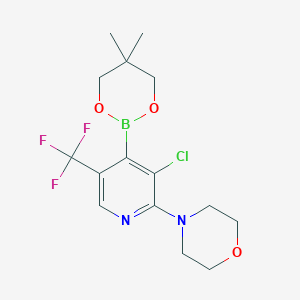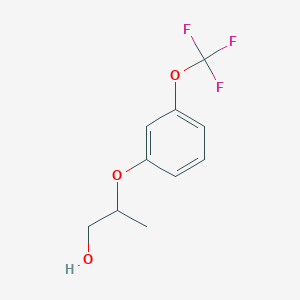![molecular formula C17H17F2N3O2 B13726986 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethyl group, a methoxyphenyl group, and an imidazo-pyridinyl core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves multiple steps, including the formation of the imidazo-pyridinyl core and the introduction of the difluoromethyl and methoxyphenyl groups. Common synthetic routes include:
Formation of the Imidazo-Pyridinyl Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoromethyl Group: This can be achieved through difluoromethylation reactions using reagents like difluoromethyl bromide.
Attachment of the Methoxyphenyl Group: This step often involves the use of methoxyphenyl derivatives and appropriate coupling reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques like continuous flow synthesis.
Análisis De Reacciones Químicas
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the difluoromethyl or methoxyphenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. It may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with receptors on cell surfaces to alter cellular responses.
Influencing Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparación Con Compuestos Similares
2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol can be compared with similar compounds such as:
3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole: This compound shares the difluoromethyl and methoxyphenyl groups but has a different core structure.
Triazole-Pyrimidine Hybrids: These compounds have similar biological activities but differ in their core structures and specific substituents.
Propiedades
Fórmula molecular |
C17H17F2N3O2 |
|---|---|
Peso molecular |
333.33 g/mol |
Nombre IUPAC |
2-[7-(difluoromethyl)-5-(4-methoxyphenyl)-2-methylimidazo[4,5-b]pyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H17F2N3O2/c1-10-20-15-13(16(18)19)9-14(21-17(15)22(10)7-8-23)11-3-5-12(24-2)6-4-11/h3-6,9,16,23H,7-8H2,1-2H3 |
Clave InChI |
GOJRHKCEEDVCQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1CCO)N=C(C=C2C(F)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,5S)-8-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13726911.png)

![Ethyl 3-(Boc-amino)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutyrate](/img/structure/B13726934.png)










